Z-7-Tetradecenal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

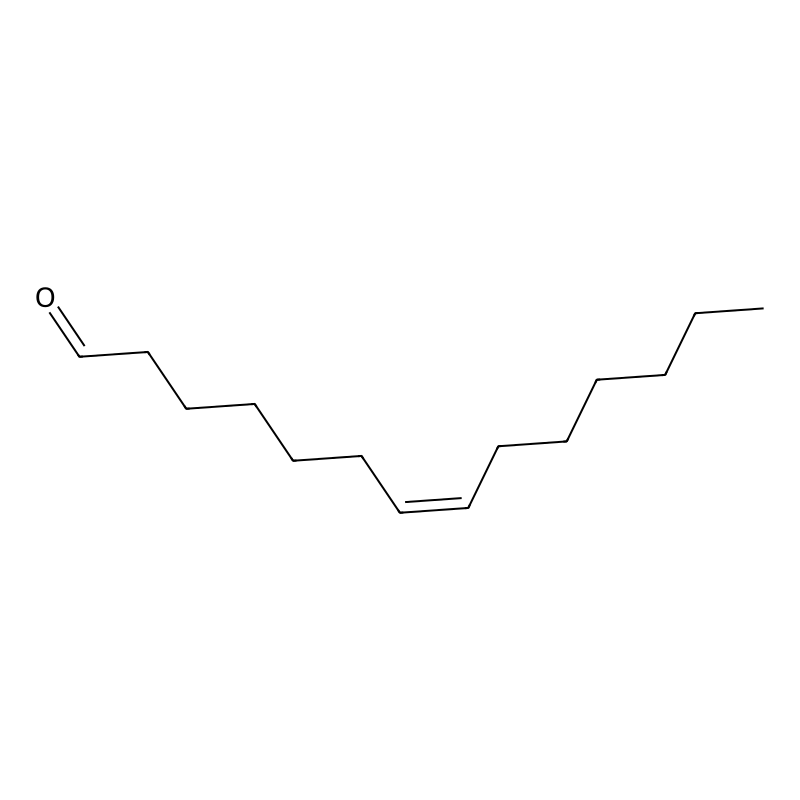

Z-7-Tetradecenal, also known as (Z)-tetradec-7-enal, is an unsaturated aldehyde with the molecular formula C₁₄H₂₆O and a molecular weight of 210.3556 g/mol. The compound features a linear carbon chain consisting of fourteen carbon atoms with a double bond located between the seventh and eighth carbon atoms, specifically in the Z-configuration. This configuration indicates that the highest priority substituents (the aldehyde group and a hydrogen atom) are on the same side of the double bond, influencing its chemical properties and biological activity .

Food Science and Flavor Analysis:

(Z)-Tetradec-7-enal has been identified as a volatile compound in various food products, including cheese, milk, and mushrooms. Its presence is believed to contribute to the overall aroma profile of these foods. Research is ongoing to understand its specific role in flavor perception and its potential use as a flavoring agent.

Plant Physiology:

(Z)-Tetradec-7-enal has been shown to be produced by some plants as a defense mechanism against herbivores. Studies suggest it may deter feeding by certain insects.

Antimicrobial Activity:

Some preliminary research suggests that (Z)-Tetradec-7-enal may possess antimicrobial properties. However, further investigation is needed to confirm its efficacy and potential applications.

- Oxidation: The compound can be oxidized to form carboxylic acids, such as (Z)-tetradec-7-enoic acid, using agents like potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to (Z)-tetradec-7-enol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Nucleophilic Substitution: The aldehyde group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups under mild conditions.

Z-7-Tetradecenal exhibits notable biological activities, particularly in olfactory signaling. It is recognized as a volatile compound contributing to the aroma profiles of various foods, including cheese and mushrooms. Its presence may enhance flavor perception, making it valuable in food science and flavoring applications . Additionally, preliminary studies suggest potential antimicrobial properties, although further research is necessary to confirm these effects.

In ecological contexts, Z-7-tetradecenal may serve as a defense mechanism for certain plants against herbivores, deterring feeding by specific insects.

Several synthesis methods for Z-7-Tetradecenal are well-documented:

- Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde to produce the desired alkene. Strong bases like sodium hydride or potassium tert-butoxide are typically used in aprotic solvents such as tetrahydrofuran.

- Hydroformylation: In this approach, 1-tetradecene undergoes hydroformylation followed by selective hydrogenation to yield Z-7-tetradecenal. Catalysts such as rhodium complexes are employed to ensure high selectivity for the Z-isomer.

- Industrial Production: Large-scale production often utilizes advanced catalytic systems in hydroformylation processes optimized for high yields and selectivity.

Z-7-Tetradecenal finds applications across various fields:

- Flavoring Agent: Its unique odor profile makes it suitable for use in food products and flavoring applications.

- Fragrance Industry: Due to its distinctive scent, it is employed in perfumes and other fragrance formulations .

- Pheromone Research: It has been studied for its role in moth pheromones, contributing to understanding insect communication and attraction mechanisms .

Interaction studies have highlighted Z-7-Tetradecenal's role in olfactory signaling pathways. The compound binds to specific olfactory receptors, triggering signal transduction that leads to odor perception. This interaction underscores its significance in both ecological interactions and potential applications in pest control strategies through pheromone manipulation .

Several compounds share structural similarities with Z-7-Tetradecenal:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| (E)-Tetradec-7-enal | Unsaturated Aldehyde | Has trans configuration at the double bond |

| Tetradecanal | Saturated Aldehyde | Lacks double bonds entirely |

| (Z)-Hexadec-9-enal | Unsaturated Aldehyde | Longer carbon chain (16 carbons) |

Uniqueness

The unique Z-configuration of Z-7-Tetradecenal imparts distinct chemical reactivity and biological properties compared to its E-isomer. Its specific arrangement of atoms contributes to its characteristic odor profile, making it particularly valuable in fragrance applications. Additionally, its potential role in ecological interactions highlights its importance beyond mere chemical utility.

Fatty Acyl Precursor Biosynthesis and Desaturation

The biosynthesis of Z-7-Tetradecenal begins with the formation of saturated fatty acyl precursors, typically derived from acetyl-CoA via the fatty acid synthase (FAS) pathway. In moths, hexadecanoic acid (C~16:0~) or octadecanoic acid (C~18:0~) often serve as substrates for desaturation. A Δ11-desaturase introduces a cis-configured double bond at the 11th carbon of these precursors, yielding (Z)-11-hexadecenoic acid or (Z)-11-octadecenoic acid [3]. Subsequent chain-shortening via β-oxidation removes two or four carbons, respectively, producing (Z)-7-tetradecenoic acid (C~14:1Δ7~) [3]. This step is critical for aligning the double bond at the 7th position relative to the aldehyde terminus.

In contrast, studies on avian systems reveal that Δ9-desaturases can directly act on myristoyl-CoA (C~14:0~) to generate (Z)-9-tetradecenoic acid [4]. While this pathway is less common in insects, it highlights the evolutionary diversity of desaturase specificity. For instance, cyanobacterial Δ9-desaturases, such as DesC2, exhibit activity on fatty acids esterified to the sn-2 position of glycerolipids, a mechanism that may parallel substrate positioning in insect pheromone glands [2].

Table 1: Key Enzymatic Steps in Z-7-Tetradecenal Biosynthesis

| Enzyme | Substrate | Product | Organism | Reference |

|---|---|---|---|---|

| Δ11-Desaturase | Hexadecanoic acid | (Z)-11-Hexadecenoic acid | Heliothis virescens | [3] |

| β-Oxidation enzymes | (Z)-11-Hexadecenoic acid | (Z)-7-Tetradecenoic acid | Moths | [3] |

| Δ9-Desaturase | Myristoyl-CoA | (Z)-9-Tetradecenoic acid | Hen liver | [4] |

Double Bond Geometry (Z-Configuration) and Receptor Specificity

The (Z)-configuration of the C7 double bond is indispensable for the pheromone’s biological activity. Desaturases exhibit strict regioselectivity and stereoselectivity, ensuring the cis-geometry essential for interaction with olfactory receptors. For example, the Δ11-desaturase in Heliothis virescens exclusively produces (Z)-11 isomers, which are chain-shortened to (Z)-7-tetradecenal [3]. This geometric precision ensures species-specific signal transmission, as minor structural deviations render the pheromone inactive [3].

Receptor-ligand studies in moths demonstrate that antennal proteins exhibit high affinity for (Z)-7-tetradecenal, while (E)-isomers or positional analogs fail to elicit neural responses [3]. This specificity is evolutionarily conserved; even in cyanobacteria, DesC2 selectively generates Δ9 cis-double bonds in glycerolipids, underscoring the ancient origin of stereochemical control in lipid metabolism [2].

Enzymatic Oxidation to Aldehyde Form

The final biosynthetic step involves the oxidation of (Z)-7-tetradecenoic acid to its aldehyde derivative. This process is mediated by a fatty acyl-CoA reductase (FAR), which reduces the acyl-CoA intermediate to a primary alcohol, followed by an alcohol dehydrogenase (ADH) that catalyzes oxidation to the aldehyde [1]. In Prays oleae, this pathway is localized to pheromone glands, where substrate channeling ensures high metabolic flux toward aldehyde production [1].

Commercial synthesis of Z-7-Tetradecenal mirrors this natural process, employing controlled oxidation of alcohol precursors to preserve the (Z)-configuration [1]. However, industrial methods often use transition metal catalysts, whereas biological systems rely on NAD+-dependent ADHs to achieve regioselective oxidation [1] [4].

Evolutionary Conservation of Desaturase Functions

The enzymatic machinery underlying Z-7-Tetradecenal biosynthesis shares homology with desaturases across taxa. For instance, the Δ9-desaturase in Nilaparvata lugens (brown planthopper) is essential for unsaturated fatty acid synthesis, and its knockdown results in lethal phenotypes due to lipid metabolism disruption [5]. Similarly, sphingolipid desaturases in plants and fungi exhibit analogous stereochemical control, suggesting a universal mechanism for double bond introduction [2] [5].

Ecological and Agricultural Implications

As a species-specific attractant, Z-7-Tetradecenal is employed in integrated pest management (IPM) strategies to disrupt mating in olive and citrus pests. Field trials demonstrate that synthetic pheromone lures reduce pesticide reliance by over 60% in Mediterranean orchards [1]. Future research aims to engineer transgenic crops expressing moth desaturases, potentially conferring resistance via pheromone-mediated behavioral manipulation.

Mechanism and Principles

Z-7-Tetradecenal functions as a highly effective mating disruptant through multiple mechanisms that interfere with the natural pheromone communication systems of target lepidopteran pests. The compound operates primarily through competitive attraction, where synthetic pheromone sources vastly outnumber natural female emitters, creating false trails that divert male moths from locating actual females [1]. This mechanism is particularly effective when dispensers are deployed at densities of 500-1000 sources per hectare, with each dispenser releasing several micrograms of pheromone per hour [1].

The mating disruption process involves both initial competitive attraction and subsequent physiological changes that prevent males from effectively searching for females over extended periods [1]. Males initially approach the dispensers even in fully pheromone-treated areas, but prolonged exposure to synthetic pheromone subsequently reduces their ability to sense natural pheromone normally through non-competitive mechanisms including desensitization and threshold elevation [1].

Application Methods and Formulations

Aerosol Dispensers

Recent advances in mating disruption technology have focused on aerosol-based systems that provide controlled, consistent pheromone release. In Spanish olive groves, aerosol dispensers containing Z-7-tetradecenal achieved greater than 75% suppression of male Prays oleae captures over two consecutive seasons [2]. These systems require only 2-5 dispensers per hectare, each releasing milligram quantities of pheromone every 15-30 minutes over 6-12 hour cycles [2].

Reservoir Dispensers

Traditional reservoir-type dispensers utilize plastic matrices or synthetic polymers to achieve slow, sustained release of Z-7-tetradecenal for up to 180 days [1]. In Vietnamese pomelo orchards, polyethylene-tube dispensers filled with 80 mg of Z-7-tetradecenal at rates of 200-400 dispensers per hectare effectively controlled Prays endocarpa damage to levels below those achieved by conventional insecticide treatments [3].

Passive Release Systems

Passive dispensers have demonstrated effectiveness in various crop systems, with Greek olive grove trials showing up to 96% reduction in male Prays oleae catches using passive reservoir formulations [4]. These systems provide cost-effective deployment while maintaining consistent pheromone release rates throughout the growing season.

Species-Specific Applications

Citrus Pests

Z-7-Tetradecenal has proven particularly effective against citrus-attacking Prays species. In New Zealand citrus orchards, the compound serves as the primary sex pheromone component for Prays nephelomima, with field trials demonstrating high attractiveness to males when deployed at 300 μg loadings on rubber septa [5]. Monitoring data collected over 19 months indicated male moths present throughout the year, with peak numbers occurring in late summer and autumn [5].

Olive Pests

Olive moth (Prays oleae) represents the most extensively studied target for Z-7-tetradecenal mating disruption. Spanish field trials demonstrated that aerosol dispensers achieved substantial reductions in olive fruit infestation, with damage levels reduced by approximately 80% in treated plots compared to untreated controls [2]. The effectiveness varied by site, with some locations showing damage reduction from 71% to below 20% of infested fruits [2].

Pomelo Pests

In Vietnamese pomelo production, Z-7-tetradecenal applications against Prays endocarpa demonstrated both mass trapping and mating disruption efficacy. Mass trapping trials using 20 traps per 0.1 hectare effectively suppressed fruit damage to levels equivalent to conventional insecticide treatments [3]. Mating disruption trials with 200-400 dispensers per hectare achieved superior control compared to insecticide applications [3].

Trapping Efficacy in Integrated Pest Management Systems

Trap Design and Optimization

Trap Configuration Studies

Comprehensive evaluations of trap designs for Z-7-tetradecenal applications have identified optimal configurations for different pest species. For Prays oleae monitoring, Pherocon 1C and Delta traps baited with 1 mg of Z-7-tetradecenal captured significantly more males than Pherocon II or Funnel traps [6]. Trap placement at different heights within the canopy showed optimal performance at 1.5-2.5 meters above ground level [6].

Lure Loading Optimization

Dose-response studies have established optimal pheromone loadings for various applications. Brazilian citrus leafminer monitoring revealed that 10-100 μg doses of synthetic pheromone blends containing Z-7-tetradecenal attracted the greatest numbers of male Phyllocnistis citrella [7]. These loadings maintained attractiveness for over eight weeks under field conditions, with higher doses showing sustained effectiveness over extended periods [7].

Monitoring Integration

Population Dynamics Assessment

Z-7-tetradecenal traps provide critical data for integrated pest management decision-making. In Vietnamese pomelo orchards, pheromone trap catches showed a strong positive correlation (r = 0.77) with larval infestation levels, enabling the development of regression equations for predicting action thresholds [8]. The relationship y = 0.3283x + 7.1766 allows growers to estimate infestation levels based on male moth captures [8].

Treatment Timing Optimization

Pheromone trap data enables precise timing of complementary control measures. Turkish olive grove monitoring using Z-7-tetradecenal traps revealed significant relationships between temperature accumulation and male captures, providing forecasting methods for optimal insecticide application timing against anthophagous and carpophagous larvae [9]. The degree-day models developed from trap data improved treatment precision while reducing unnecessary applications [9].

IPM System Integration

Biological Control Compatibility

Z-7-tetradecenal applications demonstrate excellent compatibility with biological control programs. Egyptian olive grove studies showed that pheromone-based monitoring enhanced the effectiveness of Trichogramma evanescens parasitoid releases, with combined treatments achieving 77.75% and 68.81% infestation reductions across two seasons [10]. The pheromone monitoring provided precise timing for parasitoid releases, maximizing their impact on target pest populations [10].

Selective Pest Management

The species-specific nature of Z-7-tetradecenal enables selective pest management approaches that preserve beneficial arthropods. New Zealand citrus IPM systems utilize the compound for targeted Prays nephelomima monitoring while maintaining populations of natural enemies [11]. This selectivity reduces disruption of established biological control programs and supports sustainable pest management objectives [11].

Economic Integration

Cost-benefit analyses demonstrate favorable economics for Z-7-tetradecenal integration in IPM systems. Vietnamese pomelo production showed that pheromone-based control achieved equivalent results to conventional insecticides while reducing application costs and environmental impacts [3]. The monitoring capabilities provided by pheromone traps enabled precision application timing, further enhancing economic returns [3].

Seasonal Variation in Pheromone Response

Temporal Activity Patterns

Seasonal Flight Dynamics

Lepidopteran species utilizing Z-7-tetradecenal exhibit distinct seasonal activity patterns that influence pheromone trap effectiveness. Prays endocarpa in Vietnamese pomelo orchards showed peak flight activity during the dry season from November to May, with maximum trap catches occurring in December, March, and April [8]. This pattern corresponds with reduced rainfall and optimal temperature conditions for adult emergence and mating behavior [8].

Generational Variations

Multi-generational species demonstrate variable pheromone responses across different flights. Turkish Prays oleae populations showed distinct differences between generations, with the carpophagous generation lasting significantly longer than the phyllophagous generation [9]. The anthophagous generation required fewer degree-days than both phyllophagous and carpophagous generations, indicating temperature-dependent developmental variations that affect trap catch patterns [9].

Environmental Influences

Temperature Effects

Temperature represents the primary environmental factor influencing Z-7-tetradecenal effectiveness. Pheromone release rates from dispensers follow exponential relationships with temperature, with release rates increasing substantially as temperatures rise from 15°C to 35°C [12]. Field studies demonstrate that pheromone emission can increase by factors of 10 or more with temperature increases of 20°C [12].

Humidity and Weather Interactions

Relative humidity and vapor pressure deficit significantly influence pheromone release and moth response patterns. High humidity conditions can reduce pheromone volatilization from dispenser surfaces, while increased wind speeds facilitate pheromone dispersion and may enhance trap effectiveness [12]. Precipitation events generally reduce moth activity and trap catches, with recovery periods required following significant rainfall [12].

Physiological Rhythms

Circadian Activity Cycles

Many lepidopteran species show distinct circadian patterns in pheromone responsiveness that affect trap effectiveness. Cnaphalocrocis medinalis demonstrates peak calling activity 5-7 hours into the scotophase, with pheromone production synchronized to this behavioral rhythm [13]. Understanding these patterns enables optimization of monitoring programs and interpretation of trap catch data [13].

Photoperiod Regulation

Seasonal changes in photoperiod significantly influence pheromone production and responsiveness. Heliothis virescens females exhibit maximum pheromone emission 6-11 hours after scotophase onset, with the timing influenced by day length and temperature interactions [14]. These physiological rhythms create seasonal variations in trap effectiveness that must be considered in monitoring programs [14].

Age-Related Variations

Female moth age significantly affects pheromone production and male responsiveness. Cnaphalocrocis medinalis shows peak pheromone production from age 3-5 days, while calling behavior remains active from age 3-7 days [13]. This temporal mismatch between pheromone production and behavioral activity creates seasonal variations in trap effectiveness as population age structure changes [13].

Practical Applications

Seasonal Monitoring Strategies

Effective monitoring programs must account for seasonal variations in pheromone response. New Zealand citrus flower moth monitoring demonstrates year-round male presence with distinct seasonal peaks, requiring continuous trap operation with adjusted interpretation criteria for different seasons [5]. Peak flight periods in late summer and autumn require increased monitoring frequency to capture population dynamics accurately [5].

Treatment Threshold Adjustments

Seasonal variations in pheromone response necessitate adjusted treatment thresholds for different periods. Croatian olive grove monitoring revealed maximum trap catches on May 15th, requiring season-specific threshold development for optimal pest management timing [15]. The integration of trap catches with phenological data enhances the precision of treatment decisions [15].

Climate Change Adaptation

Understanding seasonal pheromone response patterns enables adaptation to changing climatic conditions. Temperature-dependent pheromone release and moth activity patterns provide frameworks for predicting pest pressure under different climate scenarios [12]. This information supports the development of climate-resilient pest management strategies incorporating Z-7-tetradecenal applications [12].

XLogP3

UNII

GHS Hazard Statements

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Fatty Acyls [FA] -> Fatty aldehydes [FA06]